REACTION_SMILES
|
[Cl:22][C:23]([C:24]([Cl:25])=[O:26])=[O:27].[Cl:28][CH2:29][Cl:30].[O:17]=[CH:18][N:19]([CH3:20])[CH3:21].[c:1]1([CH3:16])[cH:2][cH:3][c:4]([S:7](=[O:8])(=[O:9])[NH:10][CH:11]([CH3:12])[C:13](=[O:14])[OH:15])[cH:5][cH:6]1>>[c:1]1([CH3:16])[cH:2][cH:3][c:4]([S:7](=[O:8])(=[O:9])[NH:10][CH:11]([CH3:12])[C:13](=[O:14])[Cl:22])[cH:5][cH:6]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C(Cl)C(=O)Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cc1ccc(S(=O)(=O)NC(C)C(=O)O)cc1
|
Name
|
|
Type
|
product
|
Smiles
|
Cc1ccc(S(=O)(=O)NC(C)C(=O)Cl)cc1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |